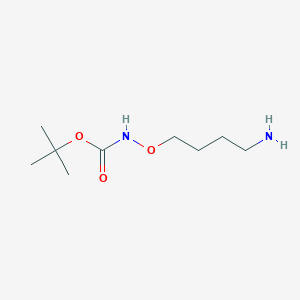
tert-Butyl 4-aminobutoxycarbamate
Cat. No. B1603124
Key on ui cas rn:
203435-53-4
M. Wt: 204.27 g/mol
InChI Key: ULZGCGDOIRDAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08293708B2
Procedure details


Hydrazine hydrate (1.0 ml, 20 mmol) was added to a solution of 2-(4-(tert-butoxycarbonylaminoxy)butyl)isoindole-1,3-dione (2.08 g, 6.22 mmol) in ethanol (8.0 ml). The reaction mixture was stirred at 80° C. for 65 h. The solvent was removed in vacuo. The residue was dissolved in toluene (10 ml) and the solvent was removed in vacuo. The residue was suspended in 1 N hydrochloric acid (10 ml). The precipitation was removed by filtration and was washed with water (2 ml). The filtrate and the wash-liquids were combined and made basic with potassium carbonate. The solution was extracted with dichloromethane (4×20 ml). The organic layer was dried over magnesium sulphate. The solvent was removed in vacuo to give 0.39 g of N-(4-aminobutoxy)carbamic acid tert-butyl ester. Potassium carbonate (3 g) was added to the aqueous phase, which was extracted with dichloromethane (3×20 ml). These combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo to give another 0.39 g of N-(4-aminobutoxy)carbamic acid tert-butyl ester.

Name
2-(4-(tert-butoxycarbonylaminoxy)butyl)isoindole-1,3-dione
Quantity
2.08 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
O.NN.[C:4]([O:8][C:9]([NH:11][O:12][CH2:13][CH2:14][CH2:15][CH2:16][N:17]1C(=O)C2C(=CC=CC=2)C1=O)=[O:10])([CH3:7])([CH3:6])[CH3:5]>C(O)C>[C:4]([O:8][C:9](=[O:10])[NH:11][O:12][CH2:13][CH2:14][CH2:15][CH2:16][NH2:17])([CH3:7])([CH3:5])[CH3:6] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
2-(4-(tert-butoxycarbonylaminoxy)butyl)isoindole-1,3-dione
|
|
Quantity
|
2.08 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NOCCCCN1C(C2=CC=CC=C2C1=O)=O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 80° C. for 65 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in toluene (10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water (2 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with dichloromethane (4×20 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
65 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NOCCCCN)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.39 g | |
| YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
